molecular formula C4H9BO2 B1264972 Dimethyl vinylboronate

Dimethyl vinylboronate

Cat. No. B1264972
M. Wt: 99.93 g/mol
InChI Key: MHTUGAFHHNZMNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl vinylboronate is a vinylboronic ester.

Scientific Research Applications

1. Catalyst-Controlled Regioselectivity Synthesis

Dimethyl vinylboronate is involved in Pd-catalyzed aerobic oxidative coupling processes. A study by Zheng, Wang, and Stahl (2012) in the Journal of the American Chemical Society demonstrates its role in producing 1,3-disubstituted conjugated dienes via oxidative Heck reactions, showing catalyst-controlled regioselectivity (Zheng, Wang, & Stahl, 2012).

2. Vinylation of Nitrones

Research by Pandya et al. (2003) and PraveenGanesh et al. (2010) in the European Journal of Organic Chemistry and Journal of Organometallic Chemistry, respectively, highlights the use of dimethyl vinylboronate in the vinylation of nitrones, producing N-allylic hydroxylamines. This process is facilitated by the activation of vinylboronic esters with dimethylzinc (Pandya et al., 2003), (PraveenGanesh et al., 2010).

3. Hydroboration of Terminal Alkynes

Dimethyl vinylboronate plays a role in the hydroboration of terminal alkynes catalyzed by ruthenium complexes, as described by Sun et al. (2015) in the International Journal of Quantum Chemistry. Their study reveals the reaction mechanisms and selectivity in forming vinylboronate products (Sun et al., 2015).

4. Bromination on Alumina

Willis et al. (1995) in the Journal of Organometallic Chemistry explored the bromination of vinylboronic acids on alumina, leading to the formation of vinyl bromides. This study provides insights into the reactions of vinylboronic acids, including those related to dimethyl vinylboronate (Willis et al., 1995).

5. Co-dimerization with Terminal Alkynes

Research by Pyziak et al. (2015) in the Journal of Molecular Catalysis A-chemical investigates the co-dimerization of vinylboronates with terminal alkynes. This catalytic reaction is significant for synthesizing boryl-substituted buta-1,3-dienes and involves detailed mechanistic studies (Pyziak et al., 2015).

6. Suzuki Cross-Couplings

Saito and Fu (2007) in the Journal of the American Chemical Society demonstrated the role of dimethyl vinylboronate in alkyl-alkyl Suzuki cross-couplings, particularly in reactions with unactivated secondary alkyl halides at room temperature (Saito & Fu, 2007).

7. Safety Evaluation in Suzuki-Miyaura Cross-Coupling

Yang et al. (2018) conducted a study in Organic Process Research & Development to evaluate the potential safety hazards associated with the Suzuki-Miyaura cross-coupling of aryl bromides with vinylboron species, including dimethyl vinylboronate (Yang et al., 2018).

properties

Product Name

Dimethyl vinylboronate

Molecular Formula

C4H9BO2

Molecular Weight

99.93 g/mol

IUPAC Name

ethenyl(dimethoxy)borane

InChI

InChI=1S/C4H9BO2/c1-4-5(6-2)7-3/h4H,1H2,2-3H3

InChI Key

MHTUGAFHHNZMNV-UHFFFAOYSA-N

Canonical SMILES

B(C=C)(OC)OC

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl vinylboronate
Reactant of Route 2
Dimethyl vinylboronate

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